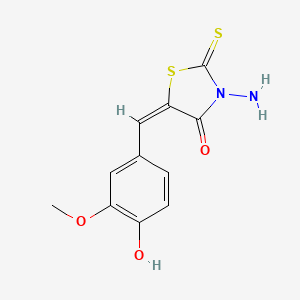methanone](/img/structure/B3613833.png)
[2-tert-butyl-6-(2-furyl)-2-hydroxy-4-phenyl-3-cyclohexen-1-yl](phenyl)methanone
Overview
Description
[2-tert-butyl-6-(2-furyl)-2-hydroxy-4-phenyl-3-cyclohexen-1-yl](phenyl)methanone, commonly known as LY294002, is a small molecule inhibitor that selectively inhibits phosphoinositide 3-kinase (PI3K) activity. PI3K is a key regulator of various cellular processes, including cell growth, proliferation, and survival. LY294002 has been extensively studied for its potential applications in cancer research, neurodegenerative diseases, and inflammation.
Mechanism of Action
LY294002 is a competitive inhibitor of [2-tert-butyl-6-(2-furyl)-2-hydroxy-4-phenyl-3-cyclohexen-1-yl](phenyl)methanone, binding to the ATP-binding site of the enzyme. It prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is required for the activation of downstream signaling pathways. This leads to the inhibition of Akt and mTOR signaling, resulting in the inhibition of cellular processes such as cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
LY294002 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. LY294002 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, LY294002 has been shown to inhibit inflammation and immune response.
Advantages and Limitations for Lab Experiments
LY294002 has several advantages as a research tool. It is a specific and potent inhibitor of [2-tert-butyl-6-(2-furyl)-2-hydroxy-4-phenyl-3-cyclohexen-1-yl](phenyl)methanone, allowing for the selective inhibition of this pathway. It has also been extensively studied in various cellular processes, making it a well-established research tool. However, LY294002 has some limitations as well. It has been shown to have off-target effects on other kinases, which may complicate the interpretation of experimental results. Additionally, its potency may vary depending on the cellular context and experimental conditions.
Future Directions
There are several future directions for the study of LY294002. One area of research is the development of more specific and potent [2-tert-butyl-6-(2-furyl)-2-hydroxy-4-phenyl-3-cyclohexen-1-yl](phenyl)methanone inhibitors. Another area of research is the investigation of the role of this compound in various diseases and cellular processes. Additionally, the use of LY294002 in combination with other drugs or treatments may have synergistic effects and improve therapeutic outcomes. Finally, the development of new delivery methods for LY294002 may improve its efficacy and reduce off-target effects.
Scientific Research Applications
LY294002 has been widely used as a research tool to study the role of [2-tert-butyl-6-(2-furyl)-2-hydroxy-4-phenyl-3-cyclohexen-1-yl](phenyl)methanone in various cellular processes. It has been shown to inhibit this compound activity in a dose-dependent manner, leading to the inhibition of downstream signaling pathways such as Akt and mTOR. LY294002 has been used to investigate the role of this compound in cancer cell proliferation, survival, and migration. It has also been studied in neurodegenerative diseases such as Alzheimer's and Parkinson's, where it has been shown to have neuroprotective effects. Additionally, LY294002 has been used to study the role of this compound in inflammation and immune response.
properties
IUPAC Name |
[2-tert-butyl-6-(furan-2-yl)-2-hydroxy-4-phenylcyclohex-3-en-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O3/c1-26(2,3)27(29)18-21(19-11-6-4-7-12-19)17-22(23-15-10-16-30-23)24(27)25(28)20-13-8-5-9-14-20/h4-16,18,22,24,29H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIGNJWJTLQIQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(C=C(CC(C1C(=O)C2=CC=CC=C2)C3=CC=CO3)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-(anilinosulfonyl)benzoyl]amino}-N-phenylbenzamide](/img/structure/B3613761.png)
![2-{2-[3-(morpholin-4-ylsulfonyl)phenyl]-2-oxoethyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3613763.png)

![isopropyl 4-({[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B3613771.png)
![N-(2-methylquinolin-6-yl)-6-morpholin-4-yl-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B3613778.png)
![N-({[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-4-(trifluoromethyl)benzamide](/img/structure/B3613802.png)
![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3613805.png)
![2,2,6,6-tetramethyl-1-{[4-(1H-tetrazol-1-yl)benzoyl]oxy}piperidin-4-yl 2-furoate](/img/structure/B3613811.png)
![1,3-bis[(4-methoxyphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B3613818.png)
![2-[(4-isonicotinoyl-2-nitrophenyl)thio]-N-2-naphthylacetamide](/img/structure/B3613823.png)

![2-chloro-N-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B3613832.png)

![N-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide](/img/structure/B3613846.png)